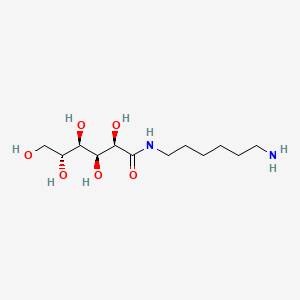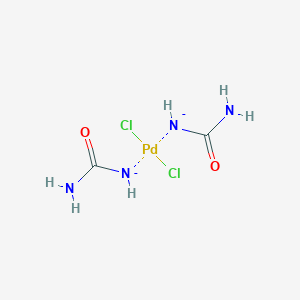
Dichlorobis(urea-N)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(urea-N)palladium is a coordination compound where palladium is bonded to two chloride ions and two urea molecules through nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(urea-N)palladium can be synthesized by reacting palladium(II) chloride with urea in an aqueous solution. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of urea. The mixture is then stirred at room temperature until the reaction is complete. The resulting product is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(urea-N)palladium undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: Palladium in the compound can undergo oxidation or reduction, changing its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-palladium complexes, while oxidation reactions can produce higher oxidation state palladium compounds .
Wissenschaftliche Forschungsanwendungen
Dichlorobis(urea-N)palladium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including carbonylation and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: Research is ongoing to explore its potential biological activities and applications in medicine.
Wirkmechanismus
The mechanism by which Dichlorobis(urea-N)palladium exerts its effects involves the coordination of palladium with urea and chloride ligands. This coordination affects the electronic properties of palladium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(dimethylsulfoxide-O)copper(II): Similar in structure but involves copper instead of palladium.
Dichlorobis(ethylanthranilatonicotinamide)zinc(II): Another coordination compound with zinc instead of palladium.
Uniqueness
Dichlorobis(urea-N)palladium is unique due to its specific coordination environment and the presence of urea ligands. This gives it distinct reactivity and catalytic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
37500-03-1 |
|---|---|
Molekularformel |
C2H6Cl2N4O2Pd-2 |
Molekulargewicht |
295.42 g/mol |
IUPAC-Name |
carbamoylazanide;dichloropalladium |
InChI |
InChI=1S/2CH4N2O.2ClH.Pd/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-4 |
InChI-Schlüssel |
GKWKYCNRLOJEGI-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)(N)[NH-].C(=O)(N)[NH-].Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


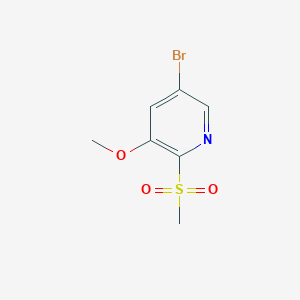

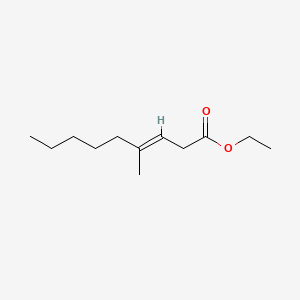

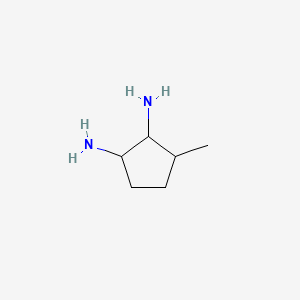
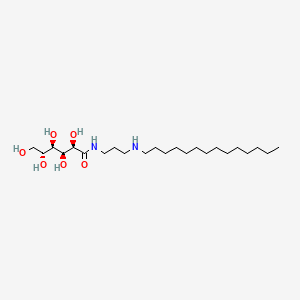


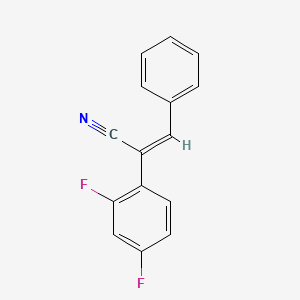

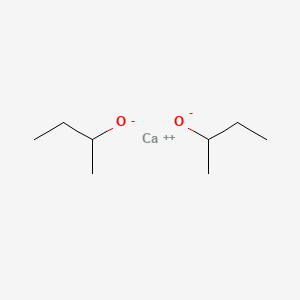
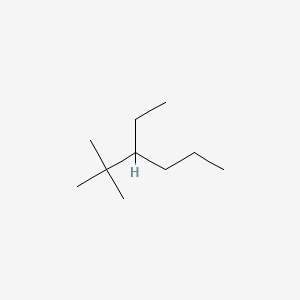
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
